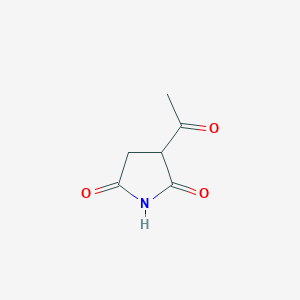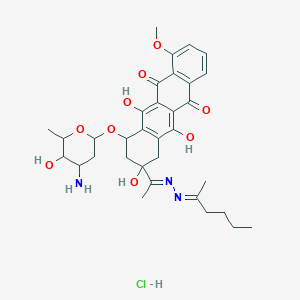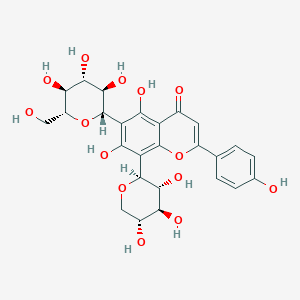![molecular formula C8H10N2O3 B161969 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid CAS No. 129053-84-5](/img/structure/B161969.png)
3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid
Descripción general
Descripción
“3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid” is a compound with the molecular formula C8H10N2O3. It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole derivatives are known to possess diverse biological activities and are common structural components of many natural products .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One such method involves the Paal-Knorr pyrrole synthesis, which is a reaction used to synthesize substituted pyrroles from 1,4-diketones . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis
Pyrrole and its derivatives can undergo a variety of chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity : Hu Bin-bin (2012) reported on the synthesis of 3-(1H-pyrrole-2-carbonyl) propionic acids and their subsequent conversion to pyrrolo[2,3-c]azepine-4,8-dione derivatives. These compounds demonstrated significant α-glucosidase inhibition, which is relevant for diabetes treatment (Hu Bin-bin, 2012).
Analytical Chemistry Applications : K. Tomokuni and M. Ogata (1972) utilized a derivative of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid in developing a method for the quantitative analysis of urinary δ-aminolevulinic acid, an important biomarker for lead exposure (Tomokuni & Ogata, 1972).
Insecticidal Research : A study by A. A. Abdelhamid et al. (2022) synthesized a range of pyrrole derivatives, including those related to 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid, for use as insecticidal agents against the cotton leafworm (Abdelhamid et al., 2022).
Crystal Structure Determination : Research by K. Di (2010) on the crystal structure of a similar compound, 2-amino-3-(1H-indol-3-yl)propionic acid, provides insights into the structural properties of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid derivatives (Di, 2010).
Microbial Propionic Acid Production : The study by R. A. Gonzalez-Garcia et al. (2017) on microbial propionic acid production, while not directly about 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid, provides context on the broader category of propionic acids and their biochemical production and applications (Gonzalez-Garcia et al., 2017).
Propiedades
IUPAC Name |
3-(1H-pyrrole-2-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-7(12)3-5-10-8(13)6-2-1-4-9-6/h1-2,4,9H,3,5H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPNGIQRAJOIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578881 | |
| Record name | N-(1H-Pyrrole-2-carbonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid | |
CAS RN |
129053-84-5 | |
| Record name | N-(1H-Pyrrol-2-ylcarbonyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129053-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1H-Pyrrole-2-carbonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















